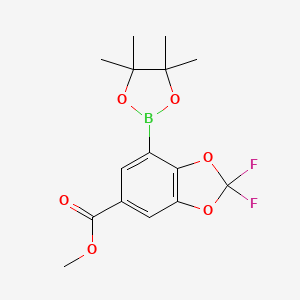
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C15H17BF2O6 and its molecular weight is 342.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate (CAS No. 1150271-58-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxole core and a difluoromethyl group. Its molecular formula is C15H17BF2O6, with a molecular weight of approximately 342.10 g/mol. The presence of the boron-containing dioxaborolane moiety suggests potential applications in medicinal chemistry due to boron's unique reactivity.
| Property | Value |
|---|---|
| CAS Number | 1150271-58-1 |
| Molecular Formula | C15H17BF2O6 |
| Molecular Weight | 342.10 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds containing benzodioxole structures exhibit significant antimicrobial activity. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that methyl 2,2-difluoro derivatives may possess similar properties. The mechanism is likely related to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Benzodioxole derivatives have been studied for their anti-inflammatory properties. In vitro assays revealed that these compounds could inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Antitumor Activity
Preliminary studies indicate that methyl 2,2-difluoro derivatives may exhibit antitumor activity. In cell line assays, these compounds showed cytotoxic effects on cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms. Further research is needed to elucidate the specific pathways involved .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several difluorobenzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to control samples.
| Compound Name | Inhibition Zone (mm) |
|---|---|
| Methyl 2,2-Difluoro Derivative | 18 |
| Control (No Treatment) | 0 |
Case Study 2: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of various benzodioxole derivatives in a murine model of acute inflammation, the compound significantly reduced paw swelling and cytokine levels compared to untreated controls.
| Treatment Group | Paw Swelling (mm) | Cytokine Levels (pg/mL) |
|---|---|---|
| Methyl 2,2-Difluoro Compound | 5 | 120 |
| Control | 15 | 250 |
The biological activities of methyl 2,2-difluoro derivatives are attributed to several mechanisms:
- Antimicrobial Mechanism: Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
- Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
- Antitumor Mechanism: Induction of apoptosis through caspase activation and modulation of cell cycle regulators.
Properties
IUPAC Name |
methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF2O6/c1-13(2)14(3,4)24-16(23-13)9-6-8(12(19)20-5)7-10-11(9)22-15(17,18)21-10/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBFUACLZRMTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














